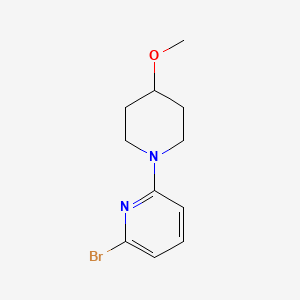
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromo group at the second position and a 4-methoxypiperidin-1-yl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Substitution Reaction: The brominated pyridine is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group on the piperidine ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperidine ring.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Stille, or Negishi coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids, or organostannanes.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Ligand Synthesis: The compound can be used as a building block for the synthesis of ligands in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Drug Discovery: It can be used in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Catalysis: It may serve as a precursor for the development of new catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine
Comparison:
- 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine has a methyl group instead of a methoxy group, which may result in different steric and electronic effects.
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine contains an ethoxy group, potentially altering its solubility and reactivity.
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine has a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s properties.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-6-(4-methoxypiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 |
InChI Key |
IEIMFVONNOXZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


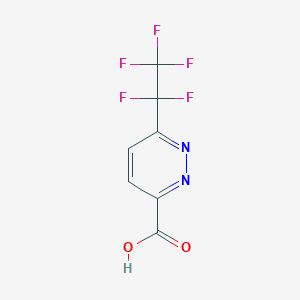
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
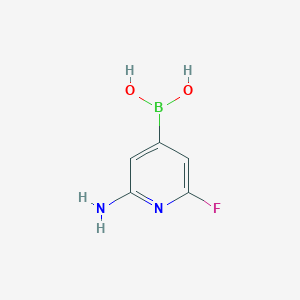
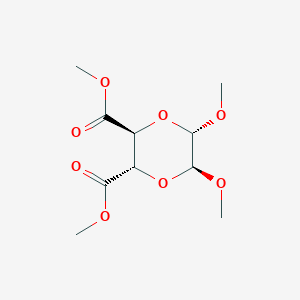
![1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B11756515.png)
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
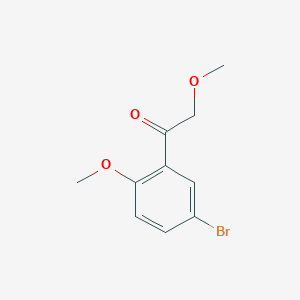
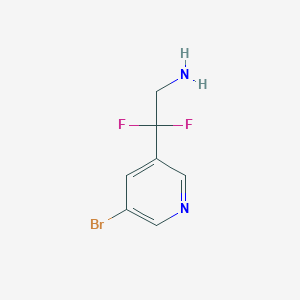
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
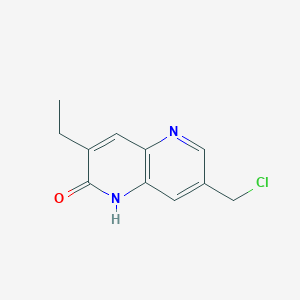
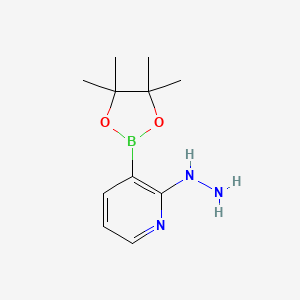
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
